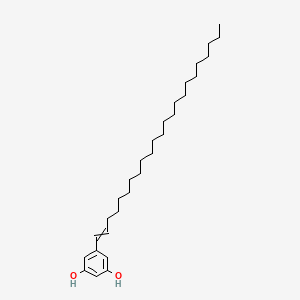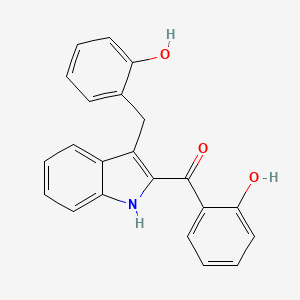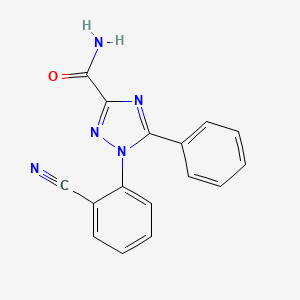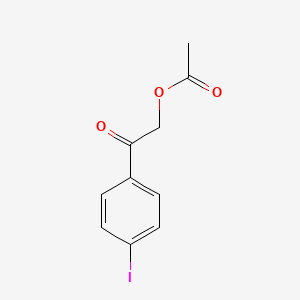![molecular formula C18H25NO B14348063 N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine CAS No. 93358-60-2](/img/structure/B14348063.png)
N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is a synthetic organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines the benzofuran core with an amine group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, often using amine precursors like dipropylamine.
Hydrogenation: The final step involves the hydrogenation of the benzofuran core to obtain the tetrahydrobenzobenzofuran structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amine or benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Halogenated compounds and strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-8-amine
- 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione
Uniqueness
N,N-dipropyl-6,7,8,9-tetrahydrobenzogbenzofuran-8-amine is unique due to its specific combination of the benzofuran core and the dipropylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93358-60-2 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine |
InChI |
InChI=1S/C18H25NO/c1-3-10-19(11-4-2)16-8-7-14-5-6-15-9-12-20-18(15)17(14)13-16/h5-6,9,12,16H,3-4,7-8,10-11,13H2,1-2H3 |
Clé InChI |
VFZOPLQXSQRUHM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)



![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

